molecular formula C25H19BrN2O2 B5888389 N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B5888389
M. Wt: 459.3 g/mol
InChI Key: VGCZIQDFDLZXCY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-6-methyl-2-(3-methylphenyl)quinoline-4-carboxamide
  • N-(3-acetylphenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide

Uniqueness

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .

Properties

IUPAC Name

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2/c1-15-5-3-7-18(11-15)24-14-22(21-13-19(26)9-10-23(21)28-24)25(30)27-20-8-4-6-17(12-20)16(2)29/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZIQDFDLZXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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